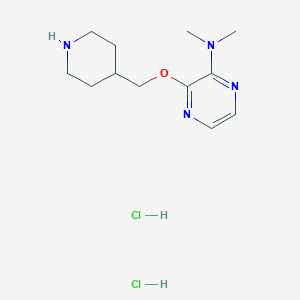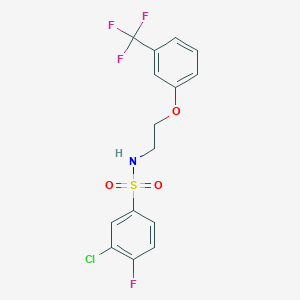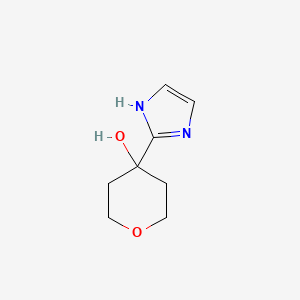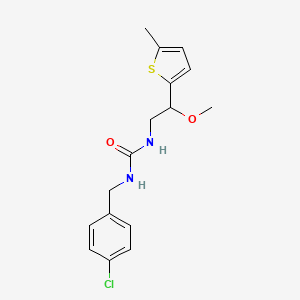
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the protein's function and potential therapeutic applications.
Wirkmechanismus
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly. This leads to the destabilization and degradation of client proteins that depend on Hsp90 for stability. The inhibition of Hsp90 by N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have a significant impact on the expression of client proteins that depend on Hsp90 for stability. This can lead to changes in cell signaling pathways and cellular processes, such as cell cycle progression and apoptosis. N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a valuable tool for studying the function of Hsp90 and its potential therapeutic applications. Its small size and specificity make it an attractive inhibitor for studying the protein's function in vitro and in vivo. However, N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has limitations in terms of its bioavailability and toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications. One area of focus is the development of more potent and selective inhibitors of Hsp90, which may have improved bioavailability and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to Hsp90 inhibition in cancer patients. Finally, N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and other Hsp90 inhibitors may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Synthesemethoden
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-1H-pyrazol-4-amine to form an intermediate product. The intermediate is then reacted with trifluoromethyl iodide to yield the final product, N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been optimized to ensure high purity and yield, making it a reliable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been used extensively in scientific research to study the function of a specific protein, called Hsp90. Hsp90 is a molecular chaperone that plays a critical role in protein folding and stability. Inhibition of Hsp90 by N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment. N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been used to study the role of Hsp90 in other diseases, such as neurodegenerative disorders and infectious diseases.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQMJVPFXCEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2786692.png)


![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)





![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)